3-(Allyloxy)propionic acid, allyl ester
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
5331-41-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
prop-2-enyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C9H14O3/c1-3-6-11-8-5-9(10)12-7-4-2/h3-4H,1-2,5-8H2 |
InChI Key |
RPVFJOIVXCZWPD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCC(=O)OCC=C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 3 Allyloxy Propionic Acid, Allyl Ester
Ester Hydrolysis and Selective Cleavage Reactions
The ester groups are susceptible to cleavage under various conditions, enabling the selective removal of one or both allyl groups.
Base-Catalyzed Hydrolysis to 3-Allyloxypropionic Acid
The hydrolysis of 3-(allyloxy)propionic acid, allyl ester under basic conditions, a reaction also known as saponification, leads to the formation of 3-allyloxypropionic acid and allyl alcohol. ucalgary.cajk-sci.comwikipedia.org This transformation proceeds via a nucleophilic acyl substitution mechanism. ucalgary.camasterorganicchemistry.com The process is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. jk-sci.commasterorganicchemistry.com Subsequently, this intermediate collapses, expelling the allyl alkoxide as the leaving group and yielding the carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, making the reaction effectively irreversible. masterorganicchemistry.comchemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the final 3-allyloxypropionic acid product. jk-sci.commasterorganicchemistry.com
General Mechanism of Base-Catalyzed Ester Hydrolysis:
Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, and a tetrahedral alkoxide intermediate is formed. jk-sci.com
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and eliminating the allyl alkoxide ion (CH₂=CHCH₂O⁻). ucalgary.ca
Proton Transfer: The newly formed carboxylic acid quickly transfers a proton to the highly basic allyl alkoxide, forming a carboxylate salt and allyl alcohol. This acid-base step drives the reaction to completion. masterorganicchemistry.comchemistrysteps.com
Acidification: Subsequent addition of a strong acid protonates the carboxylate salt to yield the final carboxylic acid product. masterorganicchemistry.com
Chemo-Selective Deallylation Strategies for Esters
The allyl group is a valuable protecting group in organic synthesis due to its stability under many conditions and its susceptibility to removal under specific, mild conditions. organic-chemistry.orgsioc-journal.cn Various methods exist for the chemoselective cleavage of the allyl ester in the presence of other functional groups, including the allyl ether.
Palladium(0) complexes are widely used to catalyze the deallylation of allyl esters under neutral and mild conditions. acsgcipr.org The mechanism involves the formation of a π-allyl palladium(II) complex. organic-chemistry.orgwikipedia.org In this process, the Pd(0) catalyst coordinates to the double bond of the allyl group and facilitates the cleavage of the C-O bond, releasing the carboxylate anion. acsgcipr.org A nucleophilic scavenger, often an amine or a hydride source, is required to react with the π-allyl palladium intermediate, regenerating the Pd(0) catalyst and allowing the catalytic cycle to continue. acsgcipr.org This method is highly efficient and chemoselective, making it suitable for complex molecules with sensitive functional groups. organic-chemistry.orgacsgcipr.org
Table 1: Conditions for Transition Metal-Catalyzed Deallylation of Allyl Esters
| Catalyst System | Scavenger/Reagent | Conditions | Reference |
| Pd(PPh₃)₄ / ZnCl₂ | Polymethylhydrosiloxane (PMHS) | Ambient temperature | organic-chemistry.org |
| Palladium(0) Complexes | Amines | Mild conditions | acsgcipr.org |
| Palladium Acetate (B1210297) / Triphenylphosphine (B44618) | Triethylaluminium | Not specified | researchgate.net |
While sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own, its reactivity can be enhanced for the cleavage of allyl esters. orgoreview.comlibretexts.org The direct reduction of esters with NaBH₄ is typically very slow. researchgate.net However, specific methods have been developed for the deallylation of allyl carboxylic esters using sodium borohydride, often in a solvent like dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This approach can offer chemoselectivity, for instance, cleaving an allyl ester in the presence of a phenolic allyl ether. tandfonline.com The reaction is thought to proceed via a hydride transfer mechanism, although it can be sluggish and may require elevated temperatures or the use of activating agents. researchgate.nettandfonline.com It is important to note that lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent capable of reducing esters to primary alcohols, but it lacks the selectivity of other methods. orgoreview.comlibretexts.org
Table 2: Conditions for Reductive Deallylation of Allyl Esters
| Reagent | Solvent | Conditions | Notes | Reference |
| Sodium Borohydride (NaBH₄) | Dimethyl Sulfoxide (DMSO) | Room temperature, 10-24h | Selective for allyl esters over phenolic allyl ethers; incompatible with aldehydes and ketones. | tandfonline.com |
| Sodium Borohydride (NaBH₄) / Cuprous Chloride (Cu₂Cl₂) | Methanol (MeOH) | Not specified | Used for conjugate reduction of α,β-unsaturated esters. | lookchem.com |
Oxidative methods provide an alternative route for the removal of allyl groups. A one-pot procedure for the cleavage of O-allyl groups involves a two-step sequence under oxidative conditions at a nearly neutral pH. organic-chemistry.orgresearchgate.net The first step is the hydroxylation of the allyl double bond, followed by oxidative cleavage of the resulting vicinal diol with a reagent like periodate. organic-chemistry.org Another method involves the use of an oxoammonium salt to oxidatively cleave allyl ethers, which could potentially be adapted for allyl esters. rsc.org These methods avoid the use of heavy metals and can be advantageous in certain synthetic contexts.
Reactions Involving the Allyl Unsaturated Moiety
Both the allyl ether and allyl ester moieties of this compound contain carbon-carbon double bonds, which are susceptible to a variety of addition reactions. These reactions can proceed via radical, electrophilic, or organometallic pathways. For instance, the thiol-ene reaction involves the addition of a thiol across the double bond, which can be initiated by radicals or photochemistry. researchgate.net Allylic C-H oxidation, catalyzed by transition metals like palladium, can introduce functionality at the position adjacent to the double bond, leading to the formation of more complex allylic esters. nih.gov Furthermore, allylboronic esters, which can be formed from allyl groups, are versatile intermediates that can react with a range of electrophiles. acs.org The allyl groups can also participate in palladium-catalyzed reactions, such as direct allylation of aryl C-H bonds, where the allyl group is transferred to an aromatic ring. escholarship.org
Electrophilic Additions to the Carbon-Carbon Double Bond
The two allyl groups in this compound contain electron-rich carbon-carbon double bonds, making them susceptible to electrophilic attack. libretexts.org In an electrophilic addition reaction, an electrophile accepts a pair of electrons from the π-bond of the alkene, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org
The reaction is initiated by the attack of the π electrons on an electrophile (E+). For the allyl groups in this molecule, this attack can lead to two possible carbocation intermediates. The formation of the more stable carbocation is favored. pressbooks.pub Specifically, protonation of the terminal carbon of an allyl group results in a secondary, allylic carbocation, which is stabilized by resonance. pressbooks.pub This delocalization of the positive charge across two carbon atoms makes it significantly more stable than a non-allylic primary carbocation that would form if the electrophile added to the internal carbon. pressbooks.pub
Consequently, the subsequent nucleophilic attack (by Nu-) can occur at either of the two carbons sharing the positive charge, leading to a mixture of 1,2- and 1,4-addition products, although for a simple allyl group (not a conjugated diene), the reaction terminology refers to the position of attack on the allylic system. pressbooks.pub The reaction with a hydrogen halide like HBr, for example, proceeds via the more stable secondary carbocation, leading to the Markovnikov addition product. pressbooks.pub
| Electrophile (E-Nu) | Intermediate | Potential Product(s) | Reaction Type |
| H-Br | Secondary allylic carbocation | 3-Bromo-1-propene moiety | Electrophilic Addition |
| H2O (H+ cat.) | Secondary allylic carbocation | Propan-2-ol moiety | Hydration |
| Br2 | Cyclic bromonium ion | 1,2-Dibromopropane moiety | Halogenation |
Radical Reactions and Their Initiation
The allylic C-H bonds in this compound are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. This initiates a chain reaction that can lead to various products. youtube.com Radical reactions are characterized by three main stages: initiation, propagation, and termination. masterorganicchemistry.com
Initiation: This phase involves the creation of free radicals from a non-radical precursor. This is typically achieved by heating or irradiating a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.com For example, heating benzoyl peroxide leads to the homolytic cleavage of the weak oxygen-oxygen bond, generating two benzoyloxy radicals. youtube.com
Propagation: A radical abstracts a hydrogen atom from one of the allylic positions (the CH₂ group adjacent to a C=C double bond) of the molecule. This generates a resonance-stabilized allylic radical. youtube.com This new radical can then react further, for example, by adding across the double bond of another molecule, leading to polymerization, or by reacting with another species present in the reaction mixture, such as a halogen. youtube.comresearchgate.net
Termination: The reaction ceases when two radicals combine to form a non-radical species. masterorganicchemistry.com This can happen in several ways, such as the coupling of two allylic radicals or the reaction of an allylic radical with an initiator radical. masterorganicchemistry.com The reactivity of allyl ethers in radical polymerizations can be complex, often involving chain transfer reactions that can limit the molecular weight of the resulting polymers. researchgate.net
| Initiator | Initiation Method | Key Reactive Species | Potential Reaction Pathway |
| Azobisisobutyronitrile (AIBN) | Thermal decomposition | Allylic radical | Radical polymerization, Allylation acs.orgresearchgate.net |
| Benzoyl Peroxide | Thermal decomposition | Allylic radical | Radical addition, Halogenation (with NBS) youtube.com |
| UV Light | Photolysis | Allylic radical | Photopolymerization |
Pericyclic Reactions (e.g., Claisen Rearrangement)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu They are characterized by a simultaneous breaking and forming of bonds without the involvement of ionic or radical intermediates. msu.edu The allyl ether moiety of this compound is suitably structured to undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, specifically the Claisen rearrangement. organic-chemistry.orgwikipedia.org
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that occurs upon heating an allyl vinyl ether or an allyl aryl ether. byjus.com In the case of this compound, the relevant portion is the allyl ether linked to the propionate (B1217596) backbone. While not a classic allyl vinyl ether, related structures can undergo this transformation. The reaction proceeds through a highly ordered, cyclic six-membered transition state. libretexts.orglibretexts.org
The mechanism is concerted, involving the movement of six electrons. libretexts.org Theoretical calculations on the rearrangement of allyl esters have shown that the reaction can proceed through competitive chair and boat-like transition states. nih.gov The chair transition state is generally preferred and leads to a high degree of stereospecificity. organic-chemistry.org This rearrangement results in the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.org The reaction is typically thermally induced and may require high temperatures (>100 °C) to proceed without a catalyst. organic-chemistry.org
| Rearrangement Type | Key Feature | Transition State | Product Type |
| Aliphatic Claisen organic-chemistry.org | organic-chemistry.orgorganic-chemistry.org-Sigmatropic shift in an allyl vinyl ether system | Cyclic, six-membered (Chair-like preferred) | γ,δ-Unsaturated carbonyl |
| Ireland-Claisen wikipedia.org | Reaction of an allylic carboxylate with a strong base | Silyl (B83357) ketene (B1206846) acetal (B89532) intermediate | γ,δ-Unsaturated carboxylic acid |
| Johnson-Claisen wikipedia.org | Reaction of an allylic alcohol with an orthoester | Ketene acetal intermediate | γ,δ-Unsaturated ester |
Intramolecular Cyclization Reactions
The presence of multiple reactive sites within this compound allows for intramolecular reactions, leading to the formation of cyclic structures. These cyclizations can be triggered by various reagents and conditions, often resulting in the formation of stable five- or six-membered rings.
Formation of Lactone Structures (e.g., γ-Butyrolactones)
Lactones are cyclic esters that are prevalent in many natural products and are valuable synthetic intermediates. wikipedia.orgbritannica.comnih.gov γ-Butyrolactones, which contain a five-membered ring, are particularly common and can be synthesized through the intramolecular cyclization of suitable hydroxy-carboxylic acids or their derivatives. wikipedia.orgyoutube.com
Starting from this compound, the formation of a γ-butyrolactone structure is feasible. One potential pathway involves the selective transformation of one of the allyl groups into a hydroxyalkyl chain. For instance, hydroboration-oxidation of the allyl ether's double bond would yield a primary alcohol. Subsequent hydrolysis of the allyl ester would unmask the carboxylic acid. Under acidic conditions, this γ-hydroxy acid could then undergo intramolecular esterification (lactonization) to form the corresponding γ-butyrolactone. youtube.com
Alternatively, radical-mediated cyclizations can be employed. The irradiation of unsaturated esters in the presence of an alcohol can lead to the formation of γ-butyrolactones through a radical addition and cyclization cascade. acs.org Another powerful method is iodolactonization, where an unsaturated carboxylic acid is treated with iodine, leading to an electrophilic cyclization to form an iodo-lactone, which can be further modified. nih.gov
| Cyclization Strategy | Precursor Requirement | Key Reagents | Product |
| Acid-catalyzed Lactonization | γ-Hydroxycarboxylic acid | H+, heat | γ-Butyrolactone youtube.com |
| Iodolactonization | Unsaturated carboxylic acid | I2, NaHCO3 | Iodo-γ-butyrolactone nih.gov |
| Radical Cyclization | Unsaturated ester | Radical initiator, H-donor | γ-Butyrolactone acs.orgacs.org |
| Catalytic Oxidative Cyclization | Aliphatic acid | Metal catalyst (e.g., Cu, Pd), oxidant | Unsaturated γ-lactone nih.govorganic-chemistry.org |
Mechanistic Pathways of Cycloaddition
Cycloaddition reactions involve the joining of two unsaturated molecules or parts of a molecule to form a cyclic adduct. libretexts.org These reactions are classified by the number of π-electrons that participate from each component. Given the two allyl groups in this compound, intramolecular cycloadditions are conceivable under specific conditions.
A potential intramolecular [2+2] cycloaddition between the two allyl groups could form a bicyclic system containing a cyclobutane (B1203170) ring. Thermal [2+2] cycloadditions of simple alkenes are often symmetry-forbidden as concerted processes and typically proceed through a stepwise diradical mechanism. acs.org This pathway would involve the homolytic cleavage of a π-bond in one allyl group upon thermal or photochemical stimulation, followed by the addition of this radical to the second allyl group to form a cyclobutane ring via a diradical intermediate. acs.org
Another possibility is a dipolar [3+2] cycloaddition. If one of the functional groups can be converted into a 1,3-dipole, it could react with the other alkene. For example, the generation of an oxyallyl cation from the ether portion of the molecule could, in principle, undergo a cycloaddition with the ester's allyl group. nih.gov However, such transformations would require specific reagents to generate the necessary reactive intermediate. These reactions often proceed in a stepwise manner, initiated by the electrophilic attack of the cation on the alkene. nih.gov
| Cycloaddition Type | Participating Electrons | Mechanism Type | Intermediate | Resulting Ring System |
| [2+2] Cycloaddition | 2π + 2π | Stepwise (Thermal/Photochemical) | Diradical acs.org | Cyclobutane |
| [4+2] Cycloaddition (Diels-Alder) | 4π + 2π | Concerted libretexts.org | N/A (Cyclic Transition State) | Cyclohexene |
| [3+2] Dipolar Cycloaddition | 4π (dipole) + 2π | Stepwise or Concerted libretexts.orgnih.gov | Zwitterionic nih.gov | Five-membered heterocycle |
Applications in Advanced Materials Science and Polymer Chemistry
Monomer in Polymerization Processes
Allyl-functionalized monomers are crucial for developing polymers with reactive sites. The double bonds of the allyl groups are typically less reactive in radical polymerizations compared to vinyl monomers like styrenes or acrylates, a characteristic that can be exploited for selective polymerization. gantrade.com This allows for the creation of linear polymers with pendent allyl groups that remain available for subsequent cross-linking or chemical modification. psu.edu
The homopolymerization of allyl monomers via free-radical pathways is often challenging. The process is characterized by a low polymerization tendency and is susceptible to degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer. This results in the formation of a stable, less reactive allylic radical, which hinders the growth of long polymer chains and typically yields only low molecular weight oligomers. gantrade.comresearchgate.net Polymerization of allyl ether monomers, in particular, can be difficult due to the high electron density of their double bonds. acs.org Some studies propose a radical-mediated cyclization mechanism rather than a standard free-radical addition for allyl ether polymerization. acs.orgsemanticscholar.org
Given these challenges, allyl-functional compounds are more commonly employed as comonomers in copolymerizations with more reactive vinyl monomers. This approach allows for the incorporation of the desired allyl functionality into a high molecular weight polymer backbone. cambridge.org For instance, allyl esters have been successfully copolymerized with monomers such as styrene (B11656) and various methacrylates. researchgate.netdntb.gov.ua The significant difference in reactivity ratios often requires specific polymerization techniques, such as the gradual feeding of the more reactive comonomer, to achieve a uniform incorporation of the allyl monomer into the polymer chain. gantrade.comgoogleapis.com
| Allyl Monomer | Comonomer | Polymerization Method | Key Findings | Reference |
|---|---|---|---|---|
| Allyl Methacrylate (B99206) (AMA) | Styrene (St) | Atom Transfer Radical Polymerization (ATRP) | Controlled copolymerization achieved up to 90% AMA conversion without cross-linking. The resulting copolymers could be subsequently cross-linked thermally or photochemically. | researchgate.net |
| Allyl Oleate (AOL) | Styrene (STY) | Radical Polymerization | Copolymerization occurred via the terminal unsaturation of the allyl group, compatibilizing the renewable fatty acid matrix with polystyrene. | dntb.gov.ua |
| Propoxylated Allyl Alcohol | Styrene | Free-Radical Polymerization | Produced resinous polyols with hydroxyl and olefin functionalities, useful for polyurethanes and coatings. | googleapis.com |
| Vinyl Esters | Allyl Esters / Allyl Ethers | Free-Radical Photopolymerization | Resulted in alternating copolymerizations with equal consumption of vinyl and allyl double bonds, creating materials with potential for biomedical applications. | tuwien.atresearchgate.net |
Ring-Opening Polymerization (ROP) is a powerful method for producing aliphatic polyesters and polycarbonates with well-defined structures and functionalities. researchgate.net This technique is particularly suitable for incorporating pendent groups into the polymer backbone by using functionalized cyclic monomers. The allyl ether and allyl ester moieties, central to the structure of "3-(Allyloxy)propionic acid, allyl ester," are commonly introduced into polymers via the ROP of specially designed cyclic carbonate monomers.
A key monomer for introducing pendent allyl ester groups is 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) . rsc.org This six-membered cyclic carbonate is synthesized from biocompatible scaffolds like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). rsc.org The ROP of MAC yields aliphatic polycarbonates where each repeating unit contains a reactive allyl ester side chain. acs.orgsigmaaldrich.cn
The polymerization can be catalyzed by various systems, including organocatalysts, to produce well-defined polymers with low polydispersity and high end-group fidelity. acs.org MAC can be homopolymerized or copolymerized with other cyclic monomers, such as lactide or trimethylene carbonate, to create functional poly(ester-carbonate)s. rsc.orgnih.gov The resulting polymers serve as versatile platforms for post-polymerization modification, where the pendent allyl groups can be functionalized using efficient reactions like thiol-ene click chemistry. rsc.org
| Monomer(s) | Catalyst/Initiator System | Polymer Type | Key Features | Reference |
|---|---|---|---|---|
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MAC) | 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea / (−)-sparteine | Allyl-Functional Poly(carbonate) | Well-defined homopolymers and block copolymers with low polydispersities. | acs.org |
| MAC and L-lactide | Diethyl zinc | Poly(ester-carbonate) | Copolymerization performed in bulk at 120 °C. | rsc.org |
| MAC | Immobilized porcine pancreas lipase (B570770) (IPPL) | Poly(5-methyl-5-allyloxycarbonyl-trimethylene carbonate) (PMAC) | Enzyme-catalyzed synthesis used to create a backbone for grafting polyethylenimine for gene delivery applications. | nih.gov |
Pendent allyl ether groups can be incorporated into polycarbonates through two primary routes. The first involves the copolymerization of an epoxide containing an allyl ether group, such as allyl glycidyl (B131873) ether (AGE) , with carbon dioxide (CO2). researchgate.netrsc.org This method, often utilizing catalysts like zinc-based systems, produces functional aliphatic polycarbonates directly from CO2. researchgate.netsemanticscholar.orgmdpi.com The resulting polymers have pendent allyl groups that are available for cross-linking or further modification. rsc.org
The second route involves the ring-opening polymerization of a cyclic carbonate monomer bearing a pendent allyl ether group. An example is the polymerization of monomers derived from glycerol, which can be converted into six-membered cyclic carbonates. bham.ac.uk The polymerization of AGE initiated by potassium alkoxides has been shown to be a highly controlled process, yielding polymers with predictable molecular weights and low polydispersity. nih.gov
Controlled/living radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide excellent control over molecular weight, architecture, and dispersity. psu.edu This precision is valuable for creating functional polymers. A key strategy involves the use of monomers that possess two vinyl groups with different reactivities.
Allyl methacrylate (AMA) is a prime example, containing a highly reactive methacrylate group and a less reactive allyl group. psu.edu During RAFT polymerization, conditions can be selected to favor the polymerization of the methacrylate double bonds while leaving the allyl double bonds intact along the polymer side chains. psu.eduscientific.net This selective polymerization prevents the premature cross-linking and gelation that often plague conventional free-radical polymerization of divinyl monomers. nih.govresearchgate.net The resulting linear polymers are soluble and feature a high density of pendent allyl groups, which can be used for subsequent functionalization or cross-linking reactions. researchgate.netscientific.net
The success of this selective polymerization relies on a fast RAFT equilibrium and the appropriate choice of a chain transfer agent (CTA). scientific.net The table below summarizes findings from the RAFT polymerization of allyl-functionalized monomers.
| Monomer System | RAFT Agent (CTA) | Initiator | Key Outcome | Reference |
|---|---|---|---|---|
| Styrene (St) and Allyl Methacrylate (AMA) | Cumyl dithiobenzoate (CDB) or 2-cyanoprop-2-yl dithiobenzoate (CPDB) | Azobisisobutyronitrile (AIBN) | Successful synthesis of well-defined, allyl-functionalized copolymers with narrow molecular weight distributions (Mw/Mn = 1.2-1.4). | psu.edu |
| Allyl Methacrylate (AMA) | 3-(benzylthiocarbonothioylthio)propanoic acid (BCTPA) | Ammonium persulfate (APS)/NaHSO3 | Synthesis of poly(allyl methacrylate) with a narrow molecular weight distribution (PDI = 1.21) via emulsion polymerization. | researchgate.net |
| 2-(methacryloyloxy)ethylundec-10-enoate (MEUE) and N-(3,4-dihydroxyphenethyl) methacrylamide (B166291) (DPMAm) | Not specified | Not specified | RAFT polymerization successfully produced a copolymer with pendent allyl groups, designed for surface functionalization. The long spacer in MEUE reduced side reactions of the allyl group. | nih.govacs.org |
Ring-Opening Polymerization of Allyl-Functionalized Cyclic Monomers
Precursor for Functional Polymers and Surface Modification
Polymers bearing pendent allyl groups, synthesized through the methods described above, are valuable precursors for creating advanced functional materials. nih.gov The allyl double bond is a versatile chemical handle that can undergo a variety of efficient post-polymerization modification (PPM) reactions. acs.org This approach allows for the introduction of diverse functionalities onto a pre-formed polymer backbone, enabling the fine-tuning of material properties for specific applications.
One of the most powerful and widely used modification techniques is the thiol-ene click reaction . mdpi.com This radical-mediated reaction involves the addition of a thiol compound across the allyl double bond and is known for its rapid kinetics, high yields, lack of by-products, and tolerance to various functional groups. mdpi.comresearchgate.net It can be initiated photochemically or thermally under mild conditions. researchgate.netnih.gov A wide array of thiol-containing molecules can be grafted onto the polymer, introducing functionalities such as carboxylic acids, amines, or even complex biomolecules. nih.govrsc.org
Other modification strategies for allyl groups include epoxidation, bromination, dihydroxylation, and ozonolysis. rsc.orgnih.govresearchgate.net These transformations convert the allyl group into other reactive functionalities, further expanding the synthetic possibilities.
The ability to introduce specific functionalities makes these polymers highly suitable for surface modification. For example, a copolymer containing both catechol groups for adhesion and allyl groups for subsequent reactions can be used to create a versatile coating on various substrates, including metals and plastics. rsc.org Once the polymer is anchored to the surface via the catechol groups, the pendent allyl groups can be functionalized using thiol-ene chemistry to tailor the surface properties, such as wettability or biocompatibility. nih.govacs.org Similarly, allyl-terminated monolayers can be directly attached to silicon surfaces, providing a platform for further chemical transformations to create functional interfaces for sensing or catalysis. acs.org
Lack of Publicly Available Research on "this compound" Hinders Detailed Application Analysis in Advanced Materials
Despite a comprehensive search of available scientific literature and databases, there is a notable absence of specific research detailing the applications of the chemical compound “this compound” in advanced materials science and polymer chemistry. Consequently, a detailed article structured around its specific use in post-polymerization modification, integration into polymer networks and hydrogels, surface functionalization, and its role in designing tailored polymers cannot be generated at this time.
The inquiry focused on several key areas of modern polymer chemistry where functional monomers play a crucial role. These areas include:
Post-Polymerization Modification Strategies: The investigation sought to find studies on the chemical alteration of a polymer derived from this compound. Specifically, information was sought on the epoxidation of its unsaturated allyl bonds and the application of thiol-ene click chemistry for functionalization and crosslinking. While these techniques are widely used for polymers containing allyl groups, no literature was found that specifically documents these modifications on a polymer of this compound.
Integration into Polymer Networks and Hydrogel Systems: The search aimed to identify research where this specific monomer is incorporated into crosslinked polymer networks or used in the formulation of hydrogels. Such applications are common for functional monomers that can facilitate network formation and impart specific properties to the resulting material. However, no studies were identified that describe the use of this compound in these contexts.
Surface Functionalization: Another area of interest was the use of this compound for modifying surfaces, with a particular focus on the functionalization of gold nanoparticles. The allyl groups present in the molecule could potentially serve as anchor points for surface attachment or further chemical reactions. The search did not yield any publications detailing such applications for this specific ester.
Designing Polymers with Tailored Properties: Functional monomers are instrumental in creating polymers with specific architectures and properties. The intention was to find research that elucidates how the structure of this compound contributes to the design of polymers with controlled characteristics. This line of inquiry also did not produce any relevant findings.
Applications in Synthetic Organic Chemistry and Protecting Group Strategies
Utilization as a Protecting Group for Carboxylic Acids
The allyl ester is a widely employed protecting group for carboxylic acids due to its robustness under various conditions and, most importantly, its susceptibility to removal under specific and mild protocols. peptide.com This allows for the selective deprotection of a carboxylic acid in the presence of other sensitive functional groups. The allyl group is stable across a broad range of acidic and basic conditions where other protecting groups might be labile. peptide.com This stability makes it a valuable component of orthogonal protection schemes in the synthesis of complex molecules like peptides and oligosaccharides. google.comnih.gov
Orthogonal Protection Schemes
Orthogonal protection is a cornerstone strategy in multistep synthesis, allowing for the selective removal of one protecting group in a multiply-protected molecule without affecting others. thieme-connect.de The allyl ester fits seamlessly into this strategy. Its deprotection is achieved under neutral conditions using transition metal catalysis, which does not interfere with acid-labile groups like tert-butyloxycarbonyl (tBoc) or base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc). google.com
This orthogonality is critical in solid-phase peptide synthesis (SPPS), where Fmoc is commonly used for α-amine protection and various acid-labile resins and side-chain protecting groups are employed. google.com The use of an allyl ester to protect the C-terminus or the side-chain carboxylate of amino acids like aspartic acid or glutamic acid allows for its selective cleavage to enable, for instance, on-resin cyclization or chain branching. google.comnih.gov Similarly, in oligosaccharide synthesis, allyl ethers and esters have been used in conjunction with silyl (B83357) ethers and levulinoyl esters to create a versatile set of mutually orthogonal protecting groups, enabling the construction of highly branched structures. nih.gov
Selective Deprotection Protocols
The cleavage of the allyl ester is most commonly accomplished via palladium(0)-catalyzed allylic substitution. acsgcipr.org The mechanism involves the formation of a π-allyl palladium complex, which is then trapped by a nucleophilic scavenger. thieme-connect.deacsgcipr.org This process is highly efficient and occurs under very mild, typically neutral conditions, preserving the integrity of sensitive substrates. acsgcipr.orgrsc.org
A variety of catalyst and scavenger systems have been developed to effect this transformation, each with specific advantages. The choice of reagents can be tailored to the substrate and the desired reaction conditions. Recent advancements have even demonstrated the use of microwave heating to significantly accelerate the deprotection reaction, reducing reaction times from hours to minutes and proceeding effectively even under atmospheric conditions without the need for rigorous exclusion of oxygen. nih.govbiotage.com
| Catalyst | Scavenger/Reagent | Solvent | Conditions | Citation |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DMF | 38°C, Microwave, 5-10 min | nih.gov |
| Pd(PPh₃)₄ | N-Methylmorpholine, Acetic Acid | CHCl₃ | Room Temp, 20-60 min | peptide.com |
| Pd(PPh₃)₄ | Morpholine or Dimedone | - | Mild, Neutral | thieme-connect.de |
| PdCl₂ | - | - | - | nih.gov |
Intermediate in Complex Molecule Synthesis
Beyond its role in protecting group chemistry, the bifunctional nature of 3-(Allyloxy)propionic acid, allyl ester makes it a potential building block for the synthesis of more elaborate molecules. Both the allyl ether and allyl ester functionalities can participate in a variety of carbon-carbon bond-forming reactions.
Building Block for Natural Product Synthesis
While direct incorporation of the entire "this compound" molecule into a natural product synthesis is not prominently documented, its constituent parts—the 3-hydroxypropanoic acid core and the allyl protecting groups—are highly relevant. rsc.org The allyl-allyl cross-coupling reaction, for example, is a powerful method for constructing 1,5-diene skeletons, which are structural motifs found in numerous terpene natural products. rsc.org Molecules containing multiple allyl groups can serve as precursors in such coupling reactions. Furthermore, allylic amines and alcohols are recognized as versatile three-carbon building blocks in the synthesis of bioactive compounds and heterocycles. nih.gov The strategic placement of allyl groups in a synthetic intermediate allows for late-stage functionalization and construction of complex carbon skeletons, a tactic frequently employed in the total synthesis of marine natural products and other complex bioactive molecules. rsc.orgmdpi.com
Precursor for Advanced Chemical Scaffolds
The concept of using bifunctional building blocks to generate molecular diversity is central to modern medicinal chemistry and drug discovery. The two distinct allyl groups in this compound could theoretically be differentiated and used in sequential reactions to construct complex, three-dimensional chemical scaffolds. Bifunctional catalysts and reagents are often used to induce intramolecular reactions, accelerating reaction rates and controlling selectivity. nih.gov A molecule like this compound could be tethered to a substrate and then participate in an intramolecular cyclization or cross-coupling reaction, leading to novel ring systems. Such "scaffolding" approaches are invaluable for creating libraries of structurally diverse compounds for biological screening. nih.gov
Role in Peptide Synthesis Methodologies
The application of allyl-based protecting groups is particularly well-established in peptide chemistry. google.com The allyl ester is used for the protection of the C-terminal carboxylic acid or the side chains of aspartic and glutamic acid. google.com Its orthogonality to the standard Fmoc and tBoc protecting groups is a key advantage. google.com
This orthogonality allows for selective deprotection on the solid support, which is essential for synthesizing complex peptide architectures such as cyclic peptides. For example, a linear peptide can be synthesized on-resin with its C-terminus protected as a methyl or benzyl (B1604629) ester, while the side chains of a lysine (B10760008) and a glutamic acid residue are protected with an allyloxycarbonyl (Alloc) group and an allyl ester, respectively. nih.gov Simultaneous removal of the Alloc and allyl ester groups using a palladium catalyst exposes a free amine and a free carboxylic acid, which can then be coupled to form a lactam bridge, resulting in a cyclic peptide, all while the peptide remains attached to the resin. nih.govbiotage.com This on-resin cyclization strategy often leads to higher yields and purities compared to solution-phase cyclizations.
Allyl-Protected Amino Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The process involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. google.com To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups on the amino acid building blocks must be temporarily masked with protecting groups. peptide.com
Allyl-based protecting groups are highly effective for protecting the side-chain functional groups of various amino acids, such as the carboxylic acid moieties of aspartic acid (Asp) and glutamic acid (Glu), which can be protected as allyl esters. google.compeptide.com Similarly, the hydroxyl groups of serine and threonine can be protected as allyl ethers. google.com The key advantage of the allyl protecting group strategy is its orthogonality with the two most widely used N-terminal protecting groups in SPPS: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.comthaiscience.info
This orthogonality means that the allyl group is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. peptide.comthaiscience.info It can be selectively cleaved under very mild and specific conditions: catalysis by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. thaiscience.infogoogle.com This selective removal is critical for performing on-resin modifications of the peptide, such as side-chain cyclization, phosphorylation, or glycosylation, while the peptide remains attached to the solid support with its other protecting groups intact. google.comnih.gov
Further advantages of allyl protecting groups include their small size, which minimizes steric hindrance during the peptide bond formation (coupling) steps, and their cleavage mechanism, which does not generate reactive carbocations that could lead to side reactions. google.com
Table 1: Comparison of Common Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Typical Application | Cleavage Condition | Orthogonal to Fmoc? |
|---|---|---|---|
| Allyl (All) | Asp(OAll), Glu(OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Yes |
| tert-Butyl (tBu) | Asp(OtBu), Glu(OtBu) | Strong acid (e.g., TFA) | Yes |
| Trityl (Trt) | Asn(Trt), Gln(Trt) | Mild acid (e.g., TFA) | Yes |
| 2-Phenylisopropyl (2-PhiPr) | Asp(O-2-PhiPr) | Very mild acid (e.g., 1% TFA/DCM) | Yes |
Bioconjugation Applications through Allyl Moieties
Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or peptide. This technique is fundamental for developing therapeutic agents like antibody-drug conjugates (ADCs), diagnostic tools, and for studying biological processes. The allyl moiety serves as a versatile chemical handle for achieving site-specific modification of proteins and peptides.
The primary target for allyl-based bioconjugation is the sulfhydryl group of the amino acid cysteine, which is a strong nucleophile and has a relatively low abundance on protein surfaces, allowing for more selective targeting. nih.govnih.gov Palladium-mediated reactions, such as the Tsuji-Trost reaction, are employed to achieve chemoselective cysteine allylation. nih.gov This allows for the covalent attachment of molecules containing allyl groups to specific cysteine residues on a protein. These attached molecules can be reporter tags like biotin (B1667282) or fluorescent dyes, or they can be bioorthogonal functional groups like azides and alkynes, which can be used for subsequent "click" chemistry reactions to attach other molecules of interest. nih.gov
Another advanced strategy involves the use of allylic acetates activated by a phosphine (B1218219) catalyst for thiol-specific bioconjugation. researchgate.net This method is noted for its exceptionally fast reaction rates under biocompatible conditions (room temperature and neutral pH) and the high stability of the resulting thioether linkage. researchgate.net Such robust and efficient conjugation methods are critical for developing stable and effective ADCs, where a cytotoxic drug is linked to an antibody that targets cancer cells. researchgate.net The ability to introduce an allyl group onto a biomolecule provides a gateway for a wide range of subsequent chemical modifications, making it a powerful tool in chemical biology and drug development. acs.org
Table 2: Research Findings on Allyl Moieties in Bioconjugation
| Technique | Target Residue | Key Reagents | Application | Research Highlight |
|---|---|---|---|---|
| Palladium-Mediated Allylation | Cysteine | Palladium(0) catalyst, Allyl-containing substrate | Labeling proteins with biotin, fluorescent dyes, or bioorthogonal handles (azides, alkynes). | Enables chemoselective modification of peptides and proteins like Hsp-27 and UBL3. nih.gov |
| Phosphine-Promoted Allylic Acetate (B1210297) Conjugation | Cysteine | Allylic acetate, Recyclable solid phosphine catalyst | Development of stable linkers for Antibody-Drug Conjugates (ADCs). | Achieves extremely fast cysteine-conjugation reaction rates with high yields and stability. researchgate.net |
| Tub-tag Labeling with Thiol-Derivatized Amino Acids | C-terminal Tyrosine | Tubulin Tyrosine Ligase (TTL), Synthetic tyrosine with aryl thiol | Site-specific incorporation of a reactive handle for orthogonal, dual-thiol bioconjugation. | Allows for selective modification of an engineered aryl thiol in the presence of native cysteines. acs.org |
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "3-(Allyloxy)propionic acid, allyl ester." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.
In ¹H NMR spectroscopy, the distinct electronic environments of the protons result in characteristic chemical shifts. The protons of the two allyl groups, though structurally similar, are chemically non-equivalent and thus exhibit separate signals. The vinyl protons (=CH- and =CH₂) typically appear in the downfield region (δ 5.0-6.0 ppm), showing complex splitting patterns due to geminal and vicinal coupling. The methylene (B1212753) protons adjacent to the oxygen atoms (-O-CH₂-) of the ether and ester groups are also distinguishable. The ethylidene protons of the propionate (B1217596) backbone (-CH₂-CH₂-) would present as a pair of triplets.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. docbrown.info The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (around 170 ppm). The carbons of the C=C double bonds are found in the intermediate region (115-135 ppm), while the various sp³ hybridized carbons of the methylene groups appear in the upfield region of the spectrum.
NMR is also a powerful tool for monitoring reactions. For instance, during the polymerization of "this compound," the disappearance of the vinyl proton and carbon signals can be quantitatively tracked to determine the reaction kinetics and degree of conversion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester C=O | - | ~171 |
| Ether -O-CH₂-CH=CH₂ | ~5.80-6.00 (m, 1H) | ~134 |
| Ester -O-CH₂-CH=CH₂ | ~5.80-6.00 (m, 1H) | ~132 |
| Ether -O-CH₂-CH=CH₂ | ~5.15-5.30 (m, 2H) | ~117 |
| Ester -O-CH₂-CH=CH₂ | ~5.15-5.30 (m, 2H) | ~118 |
| Ester -O-CH₂- | ~4.60 (d, 2H) | ~65 |
| Ether -O-CH₂- | ~4.00 (d, 2H) | ~69 |
| -O-CH₂-CH₂-COO- | ~3.70 (t, 2H) | ~66 |
| -O-CH₂-CH₂-COO- | ~2.60 (t, 2H) | ~34 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual values may vary depending on the solvent and other experimental conditions. netlify.app
Infrared (IR) Spectroscopy for Functional Group Identification and Polymer Characterization
Infrared (IR) spectroscopy is an essential technique for identifying the key functional groups present in "this compound." The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
The most prominent feature in the IR spectrum is the strong absorption band from the ester carbonyl (C=O) stretch, typically observed around 1735 cm⁻¹. The presence of two C-O bonds in the ester and ether linkages gives rise to strong, characteristic stretching vibrations in the 1300-1000 cm⁻¹ region. researchgate.net The allyl groups are identified by several key absorptions: the C=C stretching vibration around 1645 cm⁻¹, and the vinylic =C-H stretching vibrations appearing just above 3000 cm⁻¹. The sp³ C-H stretching of the methylene groups is observed just below 3000 cm⁻¹.
During polymerization, IR spectroscopy can effectively monitor the reaction's progress by observing the decrease in the intensity of the C=C and =C-H absorption bands, which are consumed as the monomer is converted to a saturated polymer backbone. researchgate.net This makes IR a valuable tool for both qualitative identification and semi-quantitative analysis of polymer conversion.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| =C-H Stretch (alkene) | 3010 - 3100 | Medium |
| C-H Stretch (alkane) | 2850 - 3000 | Medium |
| C=O Stretch (ester) | 1730 - 1750 | Strong |
| C=C Stretch (alkene) | 1640 - 1680 | Medium |
| C-O Stretch (ester, ether) | 1000 - 1300 | Strong |
| =C-H Bend (alkene) | 910 - 990 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides critical information about the molecular weight and structural fragments of "this compound." In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight (186.22 g/mol for C₉H₁₄O₃).
The molecular ion then undergoes fragmentation, breaking at its weakest bonds to produce a characteristic pattern of fragment ions. For "this compound," fragmentation is expected to occur via several pathways. Alpha-cleavage adjacent to the ether oxygen and cleavage next to the carbonyl group are common fragmentation routes for ethers and esters, respectively. libretexts.orgmiamioh.edu
Key fragmentation pathways would likely involve the loss of the allyl radical (•CH₂CH=CH₂, 41 Da) from either the ether or ester side, or the loss of the allyloxy radical (•OCH₂CH=CH₂, 57 Da). Another prominent fragmentation would be the cleavage of the ester bond to produce an acylium ion. nist.gov This fragmentation pattern provides a molecular fingerprint that helps to confirm the proposed structure.
Table 3: Potential Mass Spectrometry Fragments of this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
| 186 | [C₉H₁₄O₃]⁺• | (Molecular Ion) |
| 145 | [M - C₃H₅]⁺ | Allyl radical |
| 129 | [M - C₃H₅O]⁺ | Allyloxy radical |
| 99 | [CH₂=CHCH₂OCOCH₂CH₂]⁺ | Allyloxy radical |
| 57 | [C₃H₅O]⁺ | - |
| 41 | [C₃H₅]⁺ | - |
Chromatography Techniques for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are indispensable for assessing the purity of the "this compound" monomer and for characterizing the polymers derived from it.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the monomer. malvernpanalytical.com Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, byproducts, or degradation products. chromforum.orgresearchgate.net The sample is eluted with a suitable mobile phase, and a detector (such as UV or refractive index) quantifies the amount of the target compound relative to any impurities, providing a precise measure of its purity.
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution (polydispersity) of polymers synthesized from "this compound." malvernpanalytical.comlcms.cz In GPC, the polymer solution is passed through a column packed with porous gel. Larger polymer chains elute faster than smaller ones. ufl.edu By calibrating the system with polymer standards of known molecular weights, the average molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be accurately determined.
Advanced Spectroscopic Techniques (e.g., 2D COSY, NOESY) for Stereochemical Assignment
While "this compound" is an achiral molecule, advanced 2D NMR techniques are invaluable for confirming its complex structure and for analyzing the stereochemistry of its polymers or derivatives.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orglibretexts.org Cross-peaks in a NOESY spectrum indicate through-space dipolar interactions. harvard.edu For the monomer, this could help in conformational analysis. For polymers derived from this monomer, NOESY is crucial for determining tacticity (the stereochemical arrangement of chiral centers along the polymer chain), which significantly influences the polymer's physical properties.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule. These calculations can predict a variety of molecular properties that are crucial for understanding reactivity.
Detailed research findings from computational studies on related molecules, such as allyl mercaptan and its derivatives, demonstrate that DFT methods can effectively determine global chemical descriptors. nih.govmdpi.com For 3-(allyloxy)propionic acid, allyl ester, such calculations would typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more reactive. nih.gov Furthermore, the analysis of the electrostatic potential (ESP) map can reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ether and ester groups are expected to be electron-rich, while the carbonyl carbon and the allylic protons may be relatively electron-poor.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.0 eV | Relates to the chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations are invaluable for exploring its conformational landscape.
The process involves solving Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals the molecule's dynamic behavior. By analyzing this trajectory, one can identify the most stable conformers and the energy barriers between them. Studies on other flexible organic molecules, such as perfluoropropionic acid, have successfully used computational methods to identify multiple stable conformers. mdpi.com
Table 2: Key Dihedral Angles and Potential Conformers of this compound (Illustrative)
| Dihedral Angle | Description | Predicted Stable Conformations (°) |
|---|---|---|
| C-O-C-C (ether) | Rotation around the ether C-O bond | gauche (~60°), anti (~180°) |
| O-C-C-C (ester) | Rotation around the Cα-Cβ bond of the propionate (B1217596) | gauche (~60°), anti (~180°) |
| C-C-O-C (ester) | Rotation around the ester C-O bond | syn (~0°), anti (~180°) |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including identifying transition states, intermediates, and reaction pathways. For this compound, a key reaction of interest is its polymerization, which would likely proceed via a free-radical mechanism involving the allyl groups.
Theoretical studies on the reactions of allyl radicals have demonstrated the utility of ab initio calculations and DFT in mapping out complex potential energy surfaces. researchgate.net These studies can calculate the activation energies for various reaction steps, such as initiation, propagation, and termination. For example, the initial step in the polymerization of this compound would be the addition of a radical initiator to one of the allyl double bonds. Computational methods can model the geometry of the transition state for this addition and calculate its energy, providing a theoretical prediction of the reaction rate.
By comparing the energy barriers for different potential pathways, the most favorable reaction mechanism can be determined. This is particularly useful for understanding the regioselectivity and stereoselectivity of polymerization, as well as for identifying potential side reactions that could lead to byproducts.
Table 3: Calculated Energetics for a Hypothetical Radical Addition to an Allyl Group (Illustrative)
| Reaction Step | ΔH (kcal/mol) | Ea (kcal/mol) | Description |
|---|---|---|---|
| Initiation (Radical Addition) | -20.5 | 5.2 | Addition of a methyl radical to the terminal carbon of the allyl group. |
| Propagation | -18.9 | 6.1 | Addition of the resulting radical to another monomer molecule. |
Quantitative Structure-Property Relationship (QSPR) Studies for Material Properties (e.g., Polymerization Characteristics)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. In the context of this compound, QSPR models could be developed to predict its polymerization characteristics and the properties of the resulting polymer.
The first step in a QSPR study is to calculate a set of molecular descriptors that numerically represent the chemical structure. These can include constitutional descriptors (e.g., molecular weight, number of double bonds), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).
Next, these descriptors are correlated with experimentally determined properties using statistical methods like multiple linear regression or machine learning algorithms. For polymerization, relevant properties could include the rate of polymerization, the degree of polymerization, and the glass transition temperature (Tg) of the resulting polymer. While specific QSPR studies on this compound are not available, the methodology is widely applied in polymer science. By building a QSPR model based on a dataset of various allyl-containing monomers, one could predict the polymerization behavior of this specific compound.
Table 4: Molecular Descriptors for QSPR Analysis of this compound (Illustrative)
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Constitutional | Molecular Weight | 184.21 g/mol |
| Topological | Wiener Index | 528 |
| Quantum Chemical | HOMO-LUMO Gap | 7.0 eV |
| Geometrical | Solvent Accessible Surface Area | 220 Ų |
Q & A
Q. What are the established synthetic routes for preparing 3-(Allyloxy)propionic acid, allyl ester, and what factors influence reaction efficiency?
The synthesis of allyl esters typically involves acid-catalyzed esterification. For this compound, a two-step approach may be employed:
- Step 1: Synthesis of 3-(allyloxy)propionic acid via nucleophilic substitution between 3-hydroxypropionic acid and allyl bromide under basic conditions.
- Step 2: Esterification with allyl alcohol using catalysts like sulfuric acid or enzymatic methods. Reaction efficiency depends on temperature (optimal range: 60–80°C), catalyst concentration, and molar ratios of reactants. Side reactions, such as polymerization of allyl groups, can be mitigated by inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key methods include:
- NMR Spectroscopy: H NMR to confirm allyl group signals (δ 5.8–6.0 ppm for =CH, δ 5.2–5.4 ppm for -CH-O-) and C NMR to verify ester carbonyl (~170 ppm) .
- IR Spectroscopy: Peaks at ~1740 cm (C=O stretch) and ~1640 cm (C=C stretch) .
- Chromatography: GC-MS or HPLC to assess purity (>98%) and identify byproducts .
Advanced Research Questions
Q. What role does the allyloxy group play in the reactivity of this compound in thiol-ene click chemistry applications?
The allyloxy and allyl ester groups enable dual reactivity in radical-mediated thiol-ene reactions. The allyloxy moiety enhances crosslinking density in photopolymer resins, as demonstrated in structurally similar allyl salicylate derivatives used for 3D printing. UV-initiated thiol-ene reactions with dithiols yield highly crosslinked networks, critical for material stability .
Q. How do catalytic systems influence the Claisen rearrangement of allyloxy-containing esters like this compound?
Transition-metal catalysts (e.g., Cu(II) or Pd(II)) accelerate Claisen rearrangements by coordinating with the allyloxy oxygen and carbonyl groups, lowering activation energy. For example, bidentate coordination in allyloxy indoles reduces reaction time from days to hours under mild conditions. Mechanistic studies suggest that electron-withdrawing ester groups stabilize transition states .
Q. What analytical challenges arise when quantifying degradation products of this compound under varying pH conditions?
Hydrolysis under acidic/basic conditions produces 3-(allyloxy)propionic acid and allyl alcohol. Challenges include:
Q. How can researchers resolve contradictions in reported optimal reaction conditions for synthesizing allyl esters?
Discrepancies in catalyst choice (e.g., HSO vs. lipase enzymes) arise from substrate specificity and side-reaction susceptibility. Systematic optimization via Design of Experiments (DoE) is recommended. For example, enzymatic methods favor higher selectivity but require longer reaction times (~48 hours) .
Methodological Considerations
- Safety Protocols: Handle allyl esters under fume hoods due to volatility and potential respiratory irritation. Refer to SDS guidelines for proper storage (2–8°C, inert atmosphere) and disposal .
- Data Validation: Cross-validate NMR assignments with computational tools (e.g., ACD/Labs) and compare retention times in HPLC with authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
